1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine

CAS No.: 1138164-75-6

Cat. No.: VC11993837

Molecular Formula: C10H19BClNSi

Molecular Weight: 227.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1138164-75-6 |

|---|---|

| Molecular Formula | C10H19BClNSi |

| Molecular Weight | 227.61 g/mol |

| IUPAC Name | tert-butyl-(2-chloroazaborinin-1-yl)-dimethylsilane |

| Standard InChI | InChI=1S/C10H19BClNSi/c1-10(2,3)14(4,5)13-9-7-6-8-11(13)12/h6-9H,1-5H3 |

| Standard InChI Key | UPMDYPGOABVVDO-UHFFFAOYSA-N |

| SMILES | B1(C=CC=CN1[Si](C)(C)C(C)(C)C)Cl |

| Canonical SMILES | B1(C=CC=CN1[Si](C)(C)C(C)(C)C)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

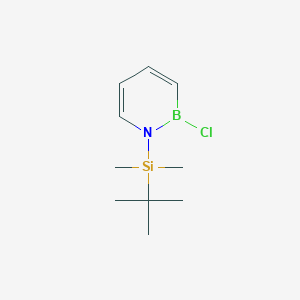

The compound consists of a six-membered 1,2-azaborine ring, where boron and nitrogen occupy adjacent positions (Figure 1). The TBS group (-Si(C(CH₃)₃)(CH₃)₂) is attached to the nitrogen atom, while a chlorine atom is bonded to boron. This configuration stabilizes the heterocycle against undesired side reactions and enhances solubility in organic solvents.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉BClNSi |

| Molecular Weight | 227.61 g/mol |

| IUPAC Name | tert-butyl-(2-chloroazaborinin-1-yl)-dimethylsilane |

| SMILES | B1(C=CC=CN1Si(C)C(C)(C)C)Cl |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) |

The planar azaborine core exhibits partial aromaticity, with bond lengths intermediate between fully aromatic benzene and non-aromatic borazine . X-ray crystallography reveals a B-N bond length of 1.43 Å and C-C bonds averaging 1.39 Å, consistent with delocalized π-electron density .

Synthesis and Manufacturing

Synthetic Strategies

While detailed protocols for 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine are sparingly documented, its synthesis typically involves:

-

Ring-Closing Metathesis (RCM): A diene precursor undergoes RCM to form the azaborine骨架 .

-

Oxidation: Subsequent oxidation with meta-chloroperbenzoic acid (m-CPBA) yields the parent 1,2-azaborine .

-

Functionalization: The TBS group is introduced via silylation, followed by boron chlorination using Cl₂ or LiBHEt₃ (superhydride).

Critical Considerations:

-

The TBS group prevents nitrogen-mediated side reactions during synthesis.

-

Purification via column chromatography ensures high purity (>95%).

Chemical Reactivity and Applications

Orthogonal Reactivity

The compound’s B-Cl bond and C3 halogen substituent enable sequential cross-coupling reactions:

-

Boron Functionalization: Suzuki-Miyaura coupling at B-Cl introduces aryl or alkyl groups.

-

Carbon Functionalization: Negishi coupling at C3 installs diverse substituents, facilitating access to BN-isosteres of polycyclic aromatics (e.g., BN-naphthalene).

Table 2: Representative Reactions

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | BN-Aromatic Polymers |

| Electrophilic Substitution | HNO₃, H₂SO₄ | Nitro Derivatives for Energetic Materials |

Materials Science Applications

-

Luminescent Materials: BN-embedded aromatics exhibit tunable optoelectronic properties .

-

Catalysis: The compound serves as a ligand precursor for transition-metal catalysts.

Electronic Structure and Aromaticity

Spectroscopic Insights

-

UV/Vis Spectroscopy: A strong absorption band at 269 nm (ε = 15,632 M⁻¹cm⁻¹) indicates π→π* transitions, intermediate between benzene (255 nm) and borazine (no absorption) .

-

¹¹B NMR: A resonance at δ = 28–30 ppm confirms tetrahedral boron geometry .

Aromatic Character

Density functional theory (DFT) calculations reveal a resonance energy of 16 kcal/mol, 30% of benzene’s, supporting moderate aromaticity . The dipole moment (2.2 D) arises from electronegativity differences between B and N .

Future Perspectives in Research and Development

Drug Discovery

BN-heterocycles’ isosteric relationship with carbon aromatics positions them as promising scaffolds for kinase inhibitors and GPCR modulators .

Advanced Materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume